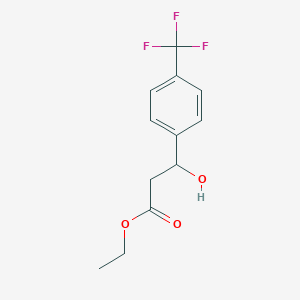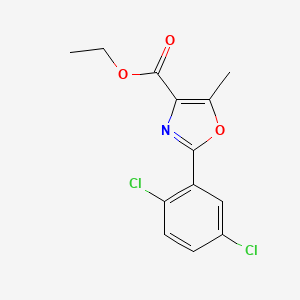
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a dichlorophenyl group and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with ethyl 2-amino-3-methylbutanoate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the oxazole ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve efficient synthesis.
化学反応の分析
Types of Reactions: Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Ethyl 2-(2,5-Dichlorophenyl)-5-methyloxazole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(2,5-Difluorophenyl)-5-methyloxazole-4-carboxylate
- Ethyl 2-(2,5-Dibromophenyl)-5-methyloxazole-4-carboxylate
- Ethyl 2-(2,5-Dimethylphenyl)-5-methyloxazole-4-carboxylate
These compounds share a similar oxazole core structure but differ in the substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of two chlorine atoms, which can enhance its biological activity and chemical stability.
特性
分子式 |
C13H11Cl2NO3 |
|---|---|
分子量 |
300.13 g/mol |
IUPAC名 |
ethyl 2-(2,5-dichlorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)9-6-8(14)4-5-10(9)15/h4-6H,3H2,1-2H3 |
InChIキー |
GRVCJVZPRZVGHL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(OC(=N1)C2=C(C=CC(=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


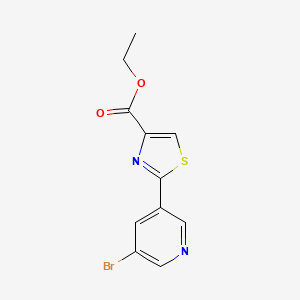
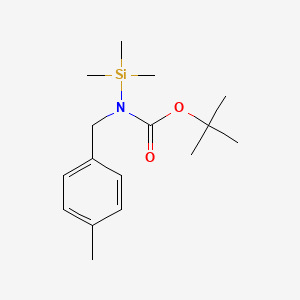
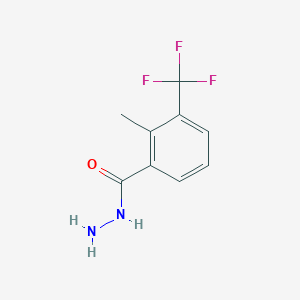
![6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13684357.png)
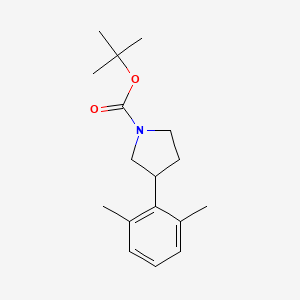
![8-Cbz-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13684379.png)
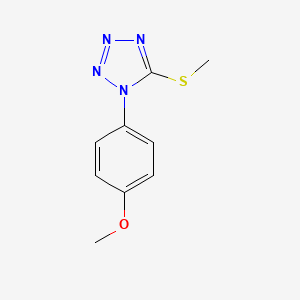
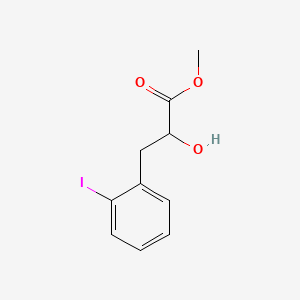
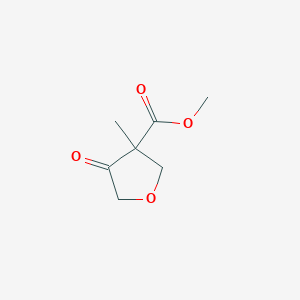
![9-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13684408.png)
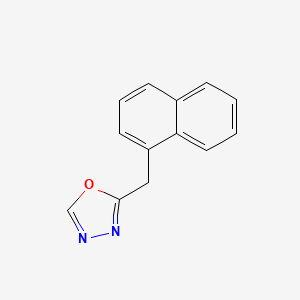
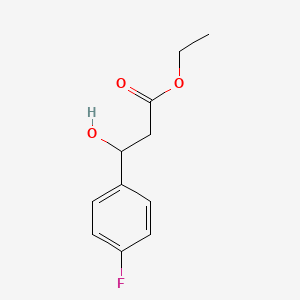
![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)
